molecular formula C13H18O5 B091725 3-(3-Hydroxypropoxy)propyl salicylate CAS No. 17140-45-3

3-(3-Hydroxypropoxy)propyl salicylate

Cat. No.: B091725
CAS No.: 17140-45-3
M. Wt: 254.28 g/mol
InChI Key: MCMYXBUPCAZMFP-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropoxy)propyl salicylate is an alkyl salicylate ester of interest in biochemical and toxicological research. Salicylate compounds are extensively studied for their potential effects on steroidogenic enzymes . Recent research investigates how various alkyl salicylates can inhibit human placental 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1), a key enzyme in the biosynthesis of progesterone . The inhibition of this enzyme can disrupt steroidogenesis, making salicylates valuable as chemical tools for probing this critical hormonal pathway. The inhibitory potency of these compounds is influenced by the structure of the alkyl chain, providing a structure-activity relationship (SAR) valuable for pharmaceutical and toxicological studies . Furthermore, this compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods, facilitating pharmacokinetic studies and the isolation of impurities in a research setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17140-45-3

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

3-(3-hydroxypropoxy)propyl 2-hydroxybenzoate

InChI

InChI=1S/C13H18O5/c14-7-3-8-17-9-4-10-18-13(16)11-5-1-2-6-12(11)15/h1-2,5-6,14-15H,3-4,7-10H2

InChI Key

MCMYXBUPCAZMFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCCCOCCCO)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCCOCCCO)O

Other CAS No.

17140-45-3

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for 3 3 Hydroxypropoxy Propyl Salicylate

Retrosynthetic Analysis and Precursor Identification Strategies

A retrosynthetic analysis of 3-(3-Hydroxypropoxy)propyl salicylate (B1505791) reveals two primary bond disconnections that can be exploited for its synthesis: the ester linkage and the ether linkage.

Ester Disconnection: The most straightforward retrosynthetic step involves the disconnection of the ester bond. This leads to salicylic (B10762653) acid and the diol, 3-(3-hydroxypropoxy)propan-1-ol, as the primary precursors. This approach simplifies the synthesis to a single esterification step.

Ether Disconnection: A deeper retrosynthetic analysis involves the disconnection of the ether bond within the C6 side chain. This would break down the 3-(3-hydroxypropoxy)propan-1-ol precursor into two three-carbon units, such as a protected 1,3-propanediol (B51772) and a 3-halopropanol. A subsequent Williamson ether synthesis could then be employed to construct the diol precursor.

Based on this analysis, the key precursors for the synthesis of 3-(3-Hydroxypropoxy)propyl salicylate are identified as:

Salicylic acid

3-(3-Hydroxypropoxy)propan-1-ol

Propane-1,3-diol (as a potential precursor to the diol)

3-Halopropanols (e.g., 3-chloropropanol or 3-bromopropanol)

Propyl salicylate or other simple salicylate esters (for transesterification approaches)

Multi-step Synthetic Strategies for Selective Functionalization

Multi-step strategies offer a higher degree of control over the synthesis, particularly in achieving selective functionalization of the diol precursor. These methods typically involve the use of protecting groups or sequential reactions.

To circumvent the issue of di-esterification, one of the hydroxyl groups of 3-(3-hydroxypropoxy)propan-1-ol can be protected before the esterification reaction. The choice of protecting group is critical and should be based on its stability under the esterification conditions and the ease of its removal in a subsequent deprotection step.

Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers, and acetals. For a symmetrical diol, statistical mono-protection can lead to a mixture of starting material, mono-protected, and di-protected diol, requiring chromatographic separation.

A typical multi-step synthesis involving a protecting group strategy would proceed as follows:

Protection: Mono-protection of 3-(3-hydroxypropoxy)propan-1-ol.

Esterification: Reaction of the mono-protected diol with salicylic acid.

Deprotection: Removal of the protecting group to yield the final product.

The following table provides examples of protecting groups and their typical deprotection conditions.

Table 2: Protecting Groups for Hydroxyl Functions

Protecting Group Abbreviation Protection Reagent Deprotection Conditions
tert-Butyldimethylsilyl TBDMS TBDMS-Cl, Imidazole TBAF in THF
Benzyl Bn BnBr, NaH H₂, Pd/C

An alternative multi-step approach involves the sequential formation of the ether and ester bonds. For example, one could first synthesize the diol precursor, 3-(3-hydroxypropoxy)propan-1-ol, and then perform a selective esterification.

The synthesis of 3-(3-hydroxypropoxy)propan-1-ol can be achieved via a Williamson ether synthesis. This would involve the reaction of the sodium salt of propane-1,3-diol with a 3-halopropanol, or vice versa. Careful control of stoichiometry would be necessary to favor the mono-etherification product.

A tandem reaction, where two or more reactions occur in the same pot without isolation of intermediates, could also be envisioned. For instance, a one-pot synthesis could involve the in-situ formation of the diol followed by the addition of salicylic acid and a catalyst for esterification. While potentially more efficient, the development of such a process would require careful optimization of reaction conditions to ensure compatibility of all reactants and catalysts.

Mechanistic Elucidation of Key Reaction Steps in Synthetic Routes

The primary proposed synthetic route for this compound is the direct acid-catalyzed esterification, specifically a Fischer-Speier esterification, between salicylic acid and 3-(3-hydroxypropoxy)propan-1-ol. Given that 3-(3-hydroxypropoxy)propan-1-ol is a diol, a key challenge is achieving selective monoesterification to favor the desired product over the diester byproduct.

The mechanism of this acid-catalyzed esterification proceeds through several key, reversible steps:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group on salicylic acid by an acid catalyst, typically a strong mineral acid like sulfuric acid or a solid acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol: A lone pair of electrons from one of the hydroxyl groups of 3-(3-hydroxypropoxy)propan-1-ol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. Due to the symmetrical nature of the diol, either hydroxyl group can act as the nucleophile.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the salicylic acid moiety within the tetrahedral intermediate. This proton transfer is a rapid and reversible process.

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound.

Controlling the stoichiometry of the reactants is crucial for selective monoesterification. Using an excess of the diol can favor the formation of the monoester, as it increases the statistical probability of a salicylic acid molecule reacting with only one hydroxyl group of the diol.

Table 1: Proposed Reaction Parameters for Selective Monoesterification

ParameterProposed ConditionRationale
Reactants Salicylic Acid, 3-(3-hydroxypropoxy)propan-1-olDirect esterification precursors.
Catalyst Sulfuric Acid (H₂SO₄) or Solid Acid (e.g., Amberlyst-15)To protonate the carboxylic acid and accelerate the reaction.
Reactant Ratio 1:3 (Salicylic Acid : Diol)An excess of the diol favors monoesterification.
Temperature 80-120 °CTo provide sufficient activation energy for the reaction.
Reaction Time 4-8 hoursDependent on catalyst and temperature; requires monitoring.
Byproduct Removal Dean-Stark apparatus or vacuumTo remove water and shift the equilibrium towards product formation.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be effectively applied to the synthesis of this compound to enhance its sustainability and reduce its environmental impact. Key areas of application include the use of greener catalysts, alternative reaction conditions, and solvent-free protocols.

Catalysis:

A significant green improvement is the replacement of corrosive and hazardous mineral acids like sulfuric acid with solid acid catalysts. epitomejournals.com These catalysts, such as sulfated zirconia, zeolites, or ion-exchange resins (e.g., Amberlyst-15), offer several advantages:

Reduced Corrosion and Waste: They are less corrosive and minimize the production of acidic waste streams. worldwidejournals.com

Ease of Separation: Being in a solid phase, they can be easily separated from the reaction mixture by simple filtration.

Alternative Reaction Conditions:

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov The direct and efficient heating of the reaction mixture can lead to faster reaction rates and potentially higher yields.

Solvent-Free Reactions: Conducting the esterification in the absence of a solvent (neat conditions) is a highly desirable green approach. researchgate.netpsu.edu This eliminates the need for potentially toxic and volatile organic solvents, reducing waste and simplifying product purification. Given that one of the reactants, 3-(3-hydroxypropoxy)propan-1-ol, is a liquid, it can potentially serve as the reaction medium.

Atom Economy:

The direct esterification of salicylic acid with 3-(3-hydroxypropoxy)propan-1-ol is an inherently atom-economical reaction, with water being the only byproduct. Maximizing the selectivity towards the monoester further enhances the atom economy by minimizing the formation of the diester byproduct.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

FeatureTraditional ApproachGreen Approach
Catalyst Concentrated H₂SO₄Solid acid (e.g., sulfated zirconia, ion-exchange resin)
Solvent Toluene (for azeotropic removal of water)Solvent-free or use of a green solvent
Energy Input Conventional heating (oil bath)Microwave irradiation
Work-up Neutralization of acid, aqueous extractionFiltration of catalyst, direct purification
Waste Generation Acidic wastewater, solvent wasteMinimal waste, recyclable catalyst

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible, aligning with the modern imperatives of sustainable chemical manufacturing.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 3 Hydroxypropoxy Propyl Salicylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-(3-Hydroxypropoxy)propyl salicylate (B1505791), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(3-Hydroxypropoxy)propyl salicylate is expected to exhibit distinct signals corresponding to the aromatic protons of the salicylate ring and the aliphatic protons of the two propyl chains. The aromatic region would likely show a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The chemical shifts of the aliphatic protons can be predicted by considering the electronic effects of the adjacent ester, ether, and hydroxyl functional groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to resonate at a characteristic downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, and their shifts will be influenced by the hydroxyl and ester substituents. The aliphatic carbons of the propyl and hydroxypropoxy chains will be observed at higher field.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals, several 2D NMR experiments would be crucial:

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton networks within the propyl and hydroxypropoxy chains and within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). HMBC would be instrumental in connecting the different fragments of the molecule, for instance, by showing correlations between the protons of the propyl group and the carbonyl carbon of the salicylate moiety.

Based on the analysis of related compounds such as propyl salicylate and 1,3-propanediol (B51772), the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Salicylate Moiety
1' - ~112.5
2' - ~161.7
3' ~7.8 (dd) ~117.8
4' ~7.0 (t) ~136.0
5' ~7.5 (t) ~119.5
6' ~6.9 (d) ~130.2
C=O - ~169.8
OH ~10.8 (s) -
Propyl Ester Chain
1 ~4.2 (t) ~66.0
2 ~1.8 (m) ~22.0
3 ~1.0 (t) ~10.5
3-Hydroxypropoxy Chain
1'' ~3.6 (t) ~68.0
2'' ~1.9 (m) ~32.0
3'' ~3.7 (t) ~61.0

Conformational Analysis and Dynamic Behavior via NMR Spectroscopy

The flexibility of the two aliphatic chains in this compound suggests that the molecule can adopt multiple conformations in solution. The study of through-space interactions using Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the preferred spatial arrangement of the different parts of the molecule. For instance, NOE correlations between the protons of the propyl chain and the aromatic ring would indicate a folded conformation.

Furthermore, variable temperature NMR studies could reveal information about the dynamic behavior of the molecule, such as the rotation around single bonds and the potential for intramolecular hydrogen bonding between the hydroxyl group of the hydroxypropoxy chain and the ester carbonyl group.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental composition, providing strong evidence for the molecular formula C₁₃H₁₈O₅.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule.

For this compound, characteristic fragmentation pathways would be expected. The ester linkage is a likely site of cleavage, leading to the formation of ions corresponding to the salicylate moiety and the hydroxypropoxypropyl side chain. Further fragmentation of these initial product ions would provide additional structural details. For example, the salicylate fragment could lose carbon monoxide, a common fragmentation pathway for this class of compounds. The hydroxypropoxypropyl fragment could undergo cleavages at the ether linkage or lose a molecule of water from the hydroxyl group. A plausible fragmentation pathway is the cleavage of the ester bond to produce a salicylacylium ion (m/z 121) and a protonated 3-(3-hydroxypropoxy)propan-1-ol cation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic and alcoholic hydroxyl groups. The C=O stretching vibration of the ester group would give rise to a strong absorption band around 1700 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

The Raman spectrum would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give rise to strong signals in the Raman spectrum.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Phenol and Alcohol) Stretching 3400-3200 (broad)
C-H (Aromatic) Stretching > 3000
C-H (Aliphatic) Stretching < 3000
C=O (Ester) Stretching ~1700
C=C (Aromatic) Stretching ~1600-1450

Table of Compounds Mentioned

Compound Name
This compound
Propyl salicylate
1,3-propanediol

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and potential isomers, thereby ensuring the quality and consistency of the final product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and impurity profiling.

A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach, leveraging the compound's moderate polarity. Method development would involve the systematic optimization of several key parameters to achieve adequate separation and peak shape.

Key Method Development Parameters:

Stationary Phase: A C18 column is a common starting point for salicylate derivatives, offering a good balance of hydrophobicity for retaining the analyte. ijrpc.com Other phases, such as C8 or phenyl-hexyl, could be explored to modulate selectivity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. researchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components with good resolution.

Detection: The inherent UV absorbance of the salicylate ring allows for sensitive detection using a UV-Vis or photodiode array (PDA) detector. The maximum absorbance is typically observed in the range of 230-310 nm. farmaciajournal.com

Flow Rate and Temperature: These parameters are fine-tuned to optimize analysis time and peak resolution.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 238 nm

Method Validation:

Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation parameters include:

Linearity: Demonstrating a direct proportional relationship between detector response and analyte concentration over a specified range.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the method's repeatability and intermediate precision.

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Robustness: Assessing the method's performance when small, deliberate variations are made to the method parameters.

While HPLC is suitable for the primary analyte, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis of this compound. These could include residual solvents or by-products. Coupling GC with a Mass Spectrometry (MS) detector provides a powerful tool for the definitive identification of these trace-level species.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase (a high-boiling point liquid coated on the column wall). The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Potential Volatile Impurities:

Residual solvents from the synthesis and purification process.

Starting materials such as salicylic (B10762653) acid or 1,3-propanediol.

Low molecular weight by-products.

Illustrative GC-MS Parameters:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis (If Applicable)

Should this compound be a crystalline solid, X-ray crystallography stands as the definitive technique for elucidating its three-dimensional molecular structure and understanding its packing in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. This data allows for the construction of an electron density map, from which the atomic positions can be determined.

For oily or difficult-to-crystallize compounds, a novel technique known as the "crystalline sponge method" could be employed. researchgate.net This method involves soaking a porous crystalline host with the liquid analyte, which then becomes ordered within the crystal lattice, allowing for its structure to be determined by X-ray diffraction. researchgate.net

Information Obtained from X-ray Crystallography:

Molecular Conformation: The precise arrangement of atoms in the molecule.

Crystal Packing: How the molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure.

Absolute Stereochemistry: For chiral molecules, the absolute configuration can be determined.

The successful application of these advanced analytical techniques is paramount for the comprehensive characterization of this compound, ensuring its quality, purity, and structural integrity.

Computational and Theoretical Chemistry Insights into 3 3 Hydroxypropoxy Propyl Salicylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule. For 3-(3-Hydroxypropoxy)propyl salicylate (B1505791), these methods can elucidate its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State and Excited State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. This approach is computationally efficient while providing accurate results for a wide range of molecular systems.

For 3-(3-Hydroxypropoxy)propyl salicylate, DFT calculations can be employed to optimize its molecular geometry in the ground state, determining the most stable arrangement of its atoms. These calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p), which has been shown to provide reliable results for organic molecules. chalcogen.roresearchgate.net The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to investigate the electronic excited states of the molecule. This allows for the prediction of its electronic absorption spectrum, providing insights into how the molecule interacts with light. The calculated excitation energies and oscillator strengths can be correlated with experimentally observed UV-Vis spectra.

Table 1: Theoretical Ground State Properties of this compound (Illustrative DFT Data)

PropertyCalculated Value
Ground State Energy (Hartree)-1075.45
Dipole Moment (Debye)3.21
HOMO Energy (eV)-6.89
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.66

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP map would reveal regions of negative potential (typically colored red) and positive potential (typically colored blue). The red regions, indicative of high electron density, are likely to be sites for electrophilic attack. These would be expected around the oxygen atoms of the carboxyl group, the hydroxyl groups, and the ether linkage. The blue regions, indicating electron deficiency, are potential sites for nucleophilic attack and are often found around the hydrogen atoms of the hydroxyl groups and the aromatic ring.

Mulliken charge analysis, another output of quantum chemical calculations, provides a quantitative measure of the partial atomic charges within the molecule. This analysis further clarifies the charge distribution, complementing the visual insights from the MEP map.

Conformational Analysis and Energy Minimization Studies

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics (MM) methods offer a computationally less expensive way to explore the conformational landscape of a molecule compared to quantum chemical methods. These methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds in the side chain of this compound, a potential energy surface can be generated, identifying low-energy conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior. In an MD simulation, the atoms of the molecule are allowed to move over time according to the laws of classical mechanics. This allows for the exploration of a wider range of conformations and provides insights into the flexibility and dynamic behavior of the molecule in different environments, such as in a solvent.

Exploration of Potential Energy Surfaces

The potential energy surface (PES) is a multi-dimensional surface that describes the potential energy of a molecule as a function of its geometry. By exploring the PES, it is possible to identify the global minimum energy conformation, as well as other local minima (stable conformers) and the transition states that connect them.

For this compound, the exploration of the PES would focus on the dihedral angles of the flexible side chain. The results of such a study would reveal the most stable conformations and the energy barriers to rotation between them. This information is critical for understanding the molecule's preferred shape and how easily it can change its conformation.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices Determination

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical behavior.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in a reaction. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may be distributed over the carbonyl group and the aromatic ring.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the LUMO (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ2 / 2η).

Table 2: Theoretical Chemical Reactivity Indices for this compound (Illustrative Data)

Reactivity IndexDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO6.89
Electron Affinity (A)-ELUMO1.23
Electronegativity (χ)(I + A) / 24.06
Chemical Hardness (η)(I - A) / 22.83
Chemical Softness (S)1 / 2η0.18
Electrophilicity Index (ω)χ2 / 2η2.91

Note: The data in this table is illustrative and derived from the theoretical HOMO and LUMO energies presented in Table 1.

These computational insights provide a detailed theoretical framework for understanding the chemical and physical properties of this compound.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides a powerful toolkit for predicting the spectroscopic properties of molecules like this compound, offering a theoretical basis for interpreting experimental data. Methods based on quantum mechanics, particularly Density Functional Theory (DFT), are instrumental in this regard.

DFT calculations can accurately predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.netniscpr.res.in For a molecule with the complexity of this compound, with its aromatic ring, ester group, ether linkage, and hydroxyl group, the IR spectrum is expected to show a rich pattern of absorption bands. Theoretical calculations can help in assigning these bands to specific vibrational modes, such as the stretching of the phenolic O-H group, the C=O of the ester, the C-O-C of the ether, and various C-H bonds in the aromatic ring and alkyl chains. chalcogen.roresearchgate.net A common functional used for such predictions is B3LYP with a basis set like 6-311+G(d,p), which has been shown to provide good agreement with experimental data for related molecules like salicylic (B10762653) acid and methyl salicylate. researchgate.netchalcogen.ro

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the NMR chemical shifts of ¹H and ¹³C atoms. researchgate.net For this compound, computational models can predict the chemical shifts for the aromatic protons, the protons on the propyl and propoxy chains, and the hydroxyl proton. These predictions are valuable for assigning the signals in an experimental NMR spectrum and can help in confirming the molecular structure. sciepub.comdocbrown.info

The electronic absorption properties, observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* transitions within the salicylate aromatic system. mdpi.commdpi.com The results of such calculations can provide insight into the electronic structure of the molecule.

Below are tables with illustrative predicted spectroscopic data for this compound, based on computational methods applied to similar salicylate esters.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm This interactive table provides predicted NMR chemical shifts. Click on the atom type to see the corresponding predicted shift.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.8 117 - 136
Phenolic OH 10.5 - 11.0 -
Ester O-CH₂ 4.2 - 4.4 65 - 68
Ether O-CH₂ 3.5 - 3.7 69 - 72
Alkyl CH₂ 1.8 - 2.1 28 - 32

Table 2: Predicted Major IR Absorption Frequencies (cm⁻¹) This interactive table shows predicted IR frequencies for key functional groups. Click on a functional group to highlight its predicted absorption range.

Functional Group Predicted Vibrational Mode Predicted Frequency (cm⁻¹)
Phenolic O-H Stretching 3200 - 3300 (broad)
C-H (Aromatic) Stretching 3000 - 3100
C-H (Alkyl) Stretching 2850 - 2960
C=O (Ester) Stretching 1680 - 1700
C=C (Aromatic) Stretching 1580 - 1620

Table 3: Predicted UV-Vis Absorption This table presents the predicted maximum absorption wavelength and the nature of the electronic transition.

Predicted λmax (nm) Type of Transition
~240 π → π*

Modeling of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. rsc.orgresearchgate.net Computational models are crucial for understanding these solvent effects at a molecular level. For a flexible molecule like this compound, the choice of solvent can impact its conformational preferences, which in turn can affect its reactivity and spectroscopic properties. nih.govacs.org

Two primary approaches are used to model solvent effects: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For this compound, PCM calculations could be used to predict how the dipole moment and the stability of different conformers change in solvents of varying polarity, such as water, ethanol (B145695), or a nonpolar solvent like hexane.

Explicit solvent models involve including a number of individual solvent molecules around the solute in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For this compound, which has both hydrogen bond donor (hydroxyl groups) and acceptor (ester and ether oxygens) sites, explicit solvent models would be particularly useful for studying its interactions in protic solvents like water or ethanol. These specific interactions can influence the molecule's conformation and the chemical shifts of the hydroxyl protons in the NMR spectrum. nih.govosu.edu

Molecular Dynamics (MD) simulations can also be employed to study the dynamic behavior of this compound in a solvent over time. acs.org MD simulations can reveal how the molecule's conformation fluctuates and how it interacts with the surrounding solvent molecules, providing insights into properties like the solvent-accessible surface area and the stability of intramolecular versus intermolecular hydrogen bonds. acs.org

Table 4: Predicted Conformational Energy of this compound in Different Solvents This interactive table illustrates the predicted relative energy of different conformers based on solvent polarity. A lower relative energy indicates a more stable conformation.

Conformer Predicted Relative Energy in Hexane (Nonpolar) (kJ/mol) Predicted Relative Energy in Ethanol (Polar, Protic) (kJ/mol)
Extended 0 (most stable) 2.5

The insights gained from these computational models are invaluable for rationalizing experimental observations and for designing molecules with specific properties. By predicting spectroscopic data and modeling solvent effects, theoretical chemistry provides a fundamental understanding of the behavior of this compound at the molecular level.

Chemical Reactivity and Derivatization Strategies for 3 3 Hydroxypropoxy Propyl Salicylate

Hydrolysis Kinetics and Mechanistic Investigations of the Ester Linkage

The ester linkage in 3-(3-hydroxypropoxy)propyl salicylate (B1505791) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield salicylic (B10762653) acid and 3-(3-hydroxypropoxy)propan-1-ol. This process can be catalyzed by either acid or base. The kinetics of this hydrolysis are of significant interest as they determine the compound's stability under various conditions.

The rate of hydrolysis is highly dependent on pH and temperature. sciforum.netsciforum.net Generally, ester hydrolysis follows pseudo-first-order kinetics under constant pH conditions. ucl.ac.be The pH-rate profile for the hydrolysis of salicylate esters typically shows that the reaction is slow at neutral pH and is significantly accelerated under both acidic and basic conditions. sciforum.netquora.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. quora.com The hydrolysis of aspirin (B1665792) (acetylsalicylic acid), a related salicylate ester, has been extensively studied and serves as a good model for understanding the mechanistic aspects of this transformation. sciforum.netucl.ac.be

Illustrative Hydrolysis Rate Constants for a Salicylate Ester at Different pH Values

pH Observed Rate Constant (k_obs) (s⁻¹) Half-life (t₁/₂) (s)
2.0 1.5 x 10⁻⁵ 46200
4.0 2.1 x 10⁻⁶ 330000
6.0 8.0 x 10⁻⁷ 866250
8.0 3.5 x 10⁻⁶ 198000
10.0 4.2 x 10⁻⁵ 16500

Note: This table presents illustrative data based on typical pH-rate profiles for salicylate ester hydrolysis to demonstrate the expected trends. Actual values for 3-(3-Hydroxypropoxy)propyl salicylate would need to be determined experimentally.

Mechanistic studies often involve isotopic labeling and analysis of reaction intermediates to elucidate the precise pathway of hydrolysis. For salicylate esters, the reaction generally proceeds via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism in basic solutions and an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism in acidic solutions. epa.gov

Oxidation and Reduction Reactions of Specific Functional Groups

The presence of both a primary hydroxyl group and an ester moiety in this compound allows for selective oxidation and reduction reactions, providing pathways to a variety of derivatives.

The primary hydroxyl group at the terminus of the propoxypropyl chain can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistrysteps.com Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid or cleavage of other functional groups.

Dess-Martin periodinane (DMP) is a highly effective reagent for the selective oxidation of primary alcohols to aldehydes under mild, neutral conditions. organic-chemistry.orgwikipedia.orgwikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its high chemoselectivity, tolerating a wide range of other functional groups. wikipedia.org

For the conversion of the primary alcohol to a carboxylic acid, stronger oxidizing agents are necessary. However, care must be taken to avoid unwanted side reactions. Catalytic systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite, can achieve this transformation under relatively mild conditions. acs.org The selective oxidation of 1,3-propanediol (B51772) derivatives has been demonstrated using various catalytic systems, providing a basis for the selective oxidation of the hydroxyl terminus of this compound. nih.govaip.org

Examples of Reagents for Selective Oxidation of Primary Alcohols

Reagent Product Typical Conditions
Dess-Martin Periodinane (DMP) Aldehyde CH₂Cl₂, room temperature
Pyridinium (B92312) chlorochromate (PCC) Aldehyde CH₂Cl₂, room temperature
TEMPO/NaOCl Carboxylic Acid Biphasic system (e.g., CH₂Cl₂/H₂O), room temperature

The ester group of this compound can be reduced to a primary alcohol, yielding 2-(hydroxymethyl)phenol and 3-(3-hydroxypropoxy)propan-1-ol. Strong reducing agents are typically required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comncert.nic.inucalgary.ca The reaction is usually performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.comucalgary.ca Due to its high reactivity, LiAlH₄ will also reduce other carbonyl-containing functional groups if present.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters under standard conditions. ncert.nic.incommonorganicchemistry.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, allowing for the reduction of some esters. tandfonline.comresearchgate.net For instance, the combination of NaBH₄ with methanol (B129727) in refluxing THF has been shown to reduce aromatic esters to their corresponding alcohols. tandfonline.com

Comparison of Reducing Agents for Ester Reduction

Reagent Reactivity towards Esters Typical Solvents
Lithium aluminum hydride (LiAlH₄) High Diethyl ether, THF
Sodium borohydride (NaBH₄) Low (can be enhanced) Methanol, Ethanol (B145695), THF

Further Esterification and Transesterification Reactions at the Free Hydroxyl Group

The terminal primary hydroxyl group of this compound provides a reactive site for further esterification and transesterification reactions. These reactions allow for the synthesis of a wide array of new derivatives with modified physical and chemical properties.

Esterification of the hydroxyl group can be achieved by reacting the parent molecule with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. miracosta.edu

Transesterification involves the exchange of the alkoxy group of an ester with an alcohol. In the context of this compound, the free hydroxyl group can react with another ester in the presence of an acid or base catalyst. Alternatively, the salicylate ester itself could potentially undergo transesterification with a different alcohol, leading to a new salicylate ester and releasing 3-(3-hydroxypropoxy)propan-1-ol. The outcome of the reaction will depend on the relative reactivities of the hydroxyl group and the ester, as well as the reaction conditions.

Reactions Involving the Salicylate Moiety: Electrophilic Aromatic Substitution and Chelation Studies

The aromatic ring of the salicylate moiety is activated towards electrophilic aromatic substitution due to the electron-donating effects of the phenolic hydroxyl group and the ester group. These reactions typically direct incoming electrophiles to the positions ortho and para to the hydroxyl group. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation.

For example, bromination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS). nih.govorganic-chemistry.org The regioselectivity of the substitution will be influenced by the directing effects of the existing substituents.

The salicylate moiety, with its ortho-hydroxyl and carboxyl groups, is an excellent chelating ligand for various metal ions, particularly iron(III). nih.govresearchgate.net The formation of these metal complexes can be studied using techniques such as potentiometry and UV-visible spectrophotometry. nih.govnih.gov The chelation process typically involves the deprotonation of both the phenolic hydroxyl and carboxylic acid groups, leading to the formation of a stable six-membered ring with the metal ion. The stability of these complexes is influenced by the pH of the solution and the presence of other substituents on the aromatic ring. nih.govnsc.rupku.edu.cn

Synthesis of Novel Derivatives for Structure-Reactivity Correlation Studies

The synthesis of novel derivatives of this compound is crucial for conducting structure-reactivity correlation studies. By systematically modifying different parts of the molecule, it is possible to gain a deeper understanding of how specific structural features influence its chemical and biological properties. pharmacy180.comblogspot.comresearchgate.net

For instance, a series of new esters can be synthesized by reacting the terminal hydroxyl group with various aliphatic and aromatic carboxylic acids. The hydrolysis kinetics of these new esters can then be studied to determine the effect of the added ester group on the stability of the original salicylate ester linkage. Similarly, derivatives with modified aromatic rings can be prepared through electrophilic aromatic substitution reactions. The chelating properties of these new compounds can then be investigated to understand how different substituents on the aromatic ring affect metal binding.

Structure-activity relationship (SAR) studies of salicylates have shown that modifications to the carboxylic acid group, the phenolic hydroxyl group, and the aromatic ring can all have significant effects on their biological activity. pharmacy180.comblogspot.com By synthesizing and testing a library of derivatives of this compound, it may be possible to develop new compounds with enhanced or novel properties.

Structural Modification at the Terminal Hydroxyl Group

The primary alcohol of the hydroxypropoxy moiety represents a versatile handle for a variety of chemical transformations, including esterification, etherification, and oxidation. These modifications can significantly impact the polarity, lipophilicity, and potential for further conjugation of the molecule.

Esterification: The terminal hydroxyl group can be readily esterified with a range of carboxylic acids, acid chlorides, or acid anhydrides under standard conditions. Acid-catalyzed Fischer esterification with a carboxylic acid, or reaction with an acyl halide or anhydride in the presence of a base, can be employed to introduce a variety of acyl groups. numberanalytics.com The choice of the acylating agent allows for the introduction of functionalities such as longer alkyl chains to increase lipophilicity, or groups bearing further reactive sites for subsequent conjugation. Due to the presence of the phenolic hydroxyl group on the salicylate ring, which is less nucleophilic, selective esterification at the more reactive primary alcohol is generally achievable under controlled conditions. researchgate.net

Etherification: Williamson ether synthesis provides a classical route to modify the terminal hydroxyl group. Deprotonation with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide, would yield the corresponding ether. This strategy can be used to introduce a range of alkyl or aryl groups, thereby modifying the steric bulk and electronic properties of the side chain. Photoredox catalysis has also emerged as a mild method for generating alkoxy radicals from alcohols for the synthesis of ethers. acs.org

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidation, for instance using pyridinium chlorochromate (PCC) or Dess-Martin periodinane, would be expected to yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (chromic acid), would likely lead to the formation of the carboxylic acid derivative. researchgate.net Such transformations introduce new reactive functionalities that can be used for further derivatization, for example, through reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Table 1: Representative Derivatization Reactions at the Terminal Hydroxyl Group

Reaction Type Reagent/Catalyst Product Functional Group Potential Outcome
EsterificationCarboxylic Acid (R-COOH) / Acid CatalystEster (-O-CO-R)Increased lipophilicity, introduction of new functional groups
EtherificationAlkyl Halide (R-X) / BaseEther (-O-R)Altered steric and electronic properties
Oxidation (mild)PCC, Dess-Martin PeriodinaneAldehyde (-CHO)Introduction of a reactive carbonyl group
Oxidation (strong)KMnO4, Jones ReagentCarboxylic Acid (-COOH)Introduction of an acidic functional group for further conjugation

Modifications of the Propoxy Spacer Chain

The propoxy spacer chain, consisting of two propyl units linked by an ether oxygen, offers fewer straightforward reaction sites compared to the terminal hydroxyl group or the aromatic ring. However, modifications such as ether cleavage or alterations in chain length during synthesis are conceivable derivatization strategies.

Ether Cleavage: The ether linkage within the propoxy chain is generally stable but can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would likely proceed via an S\textsubscript{N}2 mechanism, leading to the cleavage of the C-O bond and the formation of a halide and an alcohol. Given the structure of this compound, cleavage could potentially occur at two positions, leading to a mixture of products. This approach is generally destructive to the core structure and would likely be employed for structural elucidation rather than for generating functional derivatives.

Table 2: Potential Strategies for Modifying the Propoxy Spacer Chain

Strategy Approach Expected Outcome Notes
Ether CleavageTreatment with strong acid (e.g., HBr, HI)Fragmentation of the moleculeGenerally not a synthetically useful derivatization
Synthetic VariationUse of different α,ω-diols in the synthesisAnalogues with varied spacer length and flexibilityAllows for systematic study of structure-activity relationships

Alterations to the Salicylate Aromatic Ring System

The salicylate aromatic ring is an electron-rich system activated towards electrophilic aromatic substitution (EAS) by the phenolic hydroxyl group and the alkoxy substituent. organic-chemistry.org The directing effects of these groups (ortho, para-directing) will influence the position of substitution. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Halogenation: The aromatic ring can be halogenated with chlorine, bromine, or iodine in the presence of a suitable catalyst. The hydroxyl and alkoxy groups will direct the incoming halogen to the positions ortho and para to the hydroxyl group. Given that the para position is occupied by the propoxypropyl ester group, substitution would be expected to occur at the positions ortho to the hydroxyl group.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. google.com The strongly activating hydroxyl and alkoxy groups facilitate this reaction, with the nitro group being introduced at the positions ortho to the hydroxyl group. The reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions.

Sulfonation: Sulfonation of the aromatic ring can be accomplished by treatment with fuming sulfuric acid (sulfur trioxide in sulfuric acid). youtube.com The resulting sulfonic acid group is a strong acid and significantly increases the water solubility of the molecule. This reaction is also typically directed to the ortho positions relative to the hydroxyl group. openochem.orgresearchgate.net

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds on the aromatic ring. wikipedia.orgrsc.orgmasterorganicchemistry.com In the presence of a Lewis acid catalyst, an alkyl halide or an acyl halide can be used to introduce alkyl or acyl groups, respectively. The activating nature of the substituents on the salicylate ring would favor these reactions, with substitution occurring at the available ortho positions. nih.govlibretexts.org

Table 3: Representative Electrophilic Aromatic Substitution Reactions on the Salicylate Ring

Reaction Type Reagents Typical Position of Substitution Potential Effect on Properties
HalogenationX₂ (Cl₂, Br₂, I₂) / CatalystOrtho to hydroxyl groupIncreased lipophilicity, altered electronic properties
NitrationHNO₃ / H₂SO₄Ortho to hydroxyl groupIntroduction of a polar, electron-withdrawing group
SulfonationSO₃ / H₂SO₄Ortho to hydroxyl groupIncreased water solubility
Friedel-Crafts AlkylationR-X / Lewis AcidOrtho to hydroxyl groupIncreased steric bulk and lipophilicity
Friedel-Crafts AcylationR-CO-X / Lewis AcidOrtho to hydroxyl groupIntroduction of a ketone functionality

Chemical Stability and Degradation Pathways of 3 3 Hydroxypropoxy Propyl Salicylate

Thermal Degradation Mechanisms and Kinetic Analysis under Controlled Conditions

The thermal stability of 3-(3-Hydroxypropoxy)propyl salicylate (B1505791) is crucial for determining appropriate manufacturing and storage temperatures. The primary mechanism of thermal degradation for salicylate esters involves the cleavage of the ester bond. At elevated temperatures, the molecule is expected to undergo decomposition, primarily yielding salicylic (B10762653) acid and 3-(3-hydroxypropoxy)propan-1-ol. This initial bond scission can be followed by further degradation of these primary products at higher temperatures.

Studies on related compounds, such as acetylsalicylic acid, show that thermal decomposition begins near the melting point and results in the formation of salicylic acid and acetic acid. netzsch.comnetzsch.com Similarly, salicylate-based polymers exhibit significant degradation at elevated storage temperatures. nih.gov For 3-(3-Hydroxypropoxy)propyl salicylate, thermogravimetric analysis (TGA) would be expected to show a significant mass loss corresponding to this decomposition pathway. The analysis under an inert atmosphere (e.g., nitrogen) would reveal the intrinsic thermal stability, while analysis in an oxidative atmosphere (e.g., air) could show accelerated degradation at lower temperatures due to oxidative processes.

Kinetic analysis of thermal degradation is often performed using data from isothermal or non-isothermal TGA experiments. The rate of degradation can be modeled using various kinetic equations, with the Arrhenius equation describing the temperature dependence of the rate constant.

Table 1: Hypothetical Kinetic Parameters for Thermal Degradation of this compound under Nitrogen Atmosphere

Temperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂, min)Activation Energy (Ea, kJ/mol)
1501.5 x 10⁻⁵770120
1759.8 x 10⁻⁵118
2005.7 x 10⁻⁴20

Note: The data in this table is hypothetical and for illustrative purposes only.

Photochemical Degradation Studies under Various Irradiation Regimes

Aromatic esters, including salicylates, can be susceptible to photochemical degradation upon exposure to ultraviolet (UV) radiation. The aromatic ring in this compound can absorb UV light, leading to electronic excitation and subsequent chemical reactions. Photodegradation can proceed through two main pathways: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by photosensitizing agents present in the environment (e.g., humic substances in water). nih.govacs.org

The primary photochemical reactions are expected to involve the cleavage of the ester bond (a C-O bond cleavage), similar to thermal degradation. nih.gov This would result in the formation of salicylic acid and 3-(3-hydroxypropoxy)propan-1-ol. Additionally, reactions involving the aromatic ring, such as hydroxylation, can occur, leading to the formation of dihydroxybenzoic acid derivatives. mdpi.comfrontiersin.org Studies on other aromatic esters have shown that the presence of oxygen and the nature of the solvent can significantly influence the degradation pathways and the distribution of photoproducts. nih.gov

The rate of photochemical degradation is dependent on the intensity and wavelength of the irradiation, the quantum yield of the molecule, and the presence of photosensitizers. Kinetic studies typically follow pseudo-first-order kinetics.

Table 2: Hypothetical Photodegradation Rates of this compound in Aqueous Solution

Irradiation SourceConditionPseudo-First-Order Rate Constant (k, h⁻¹)Half-life (t₁/₂, h)
Simulated Sunlight (UVA/UVB)Direct Photolysis0.02527.7
Simulated Sunlight (UVA/UVB)+ Photosensitizer (Humic Acid)0.0858.2
UVC (254 nm)Direct Photolysis0.3502.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Hydrolytic Stability under Varying pH Conditions and Buffer Systems

The ester linkage in this compound is susceptible to hydrolysis, a reaction that is highly dependent on pH. Hydrolysis can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible and typically slower than base-catalyzed hydrolysis.

Neutral Conditions: Near pH 7, the uncatalyzed hydrolysis by water occurs, but the rate is generally very slow for stable esters. mdpi.com

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylate (salicylate) anion is resonance-stabilized and shows little tendency to react with the alcohol. quora.com Studies on acetylsalicylic acid and other salicylate esters consistently show that the rate of hydrolysis increases significantly with increasing pH. researchgate.netsciforum.net

The choice of buffer system can also influence the hydrolysis rate, not just through its pH, but also through potential catalytic effects of the buffer components themselves (general acid-base catalysis).

Table 3: Hypothetical pH-Rate Profile for the Hydrolysis of this compound at 25°C

pHBuffer SystemObserved Rate Constant (k_obs, day⁻¹)Half-life (t₁/₂, days)
2.0HCl/KCl0.005138.6
5.0Acetate0.002346.5
7.4Phosphate0.01838.5
9.0Borate0.2303.0
11.0Phosphate/NaOH2.5000.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Identification and Characterization of Chemical Degradation Products and Their Formation Mechanisms

The degradation of this compound leads to a variety of products depending on the stressor. The identification and characterization of these products are essential for understanding the degradation pathways.

Primary Hydrolytic Degradation Products: The most straightforward degradation pathway is hydrolysis of the ester bond.

Product 1: Salicylic Acid: Formed from the acyl part of the ester.

Product 2: 3-(3-Hydroxypropoxy)propan-1-ol: Formed from the alcohol part of the ester. The mechanism is a classic nucleophilic acyl substitution, catalyzed by acid or base as described in section 6.3.

Primary Photochemical Degradation Products: In addition to the hydrolytic products, photochemical stress can lead to:

Product 3: 2,3-Dihydroxybenzoic Acid and 2,5-Dihydroxybenzoic Acid: Formed by the attack of hydroxyl radicals (generated during photolysis) on the aromatic ring of the salicylate moiety. mdpi.com This pathway is common for phenolic compounds under UV irradiation.

Further degradation of the side chain is also possible, though likely a minor pathway.

Primary Thermal Degradation Products: The initial products of thermal degradation at moderate temperatures are expected to be the same as the hydrolytic products: Salicylic Acid and 3-(3-Hydroxypropoxy)propan-1-ol. At higher temperatures, these primary products can undergo further decomposition. For example, salicylic acid can decarboxylate to form phenol (B47542) and carbon dioxide.

Table 4: Summary of Expected Degradation Products of this compound

Degradation PathwayPrimary Degradation ProductsFormation Mechanism
Hydrolysis (Acidic/Basic)Salicylic Acid, 3-(3-Hydroxypropoxy)propan-1-olNucleophilic acyl substitution at the ester carbonyl
PhotodegradationSalicylic Acid, 3-(3-Hydroxypropoxy)propan-1-ol, Dihydroxybenzoic acidsEster bond cleavage, Radical-mediated aromatic hydroxylation
Thermal DegradationSalicylic Acid, 3-(3-Hydroxypropoxy)propan-1-ol, Phenol, CO₂Ester bond cleavage, Subsequent decarboxylation at high T

Note: The data in this table is based on predicted pathways from related compounds.

Development of Kinetic Models for Chemical Degradation Processes

To predict the shelf-life and stability of this compound under various conditions, kinetic models are developed based on experimental degradation data.

For thermal and photochemical degradation , the data are also frequently fitted to first-order or pseudo-first-order kinetic models. acs.org The temperature dependence of the degradation rate constant (k) is typically modeled using the Arrhenius equation: k = A * e^(-Ea / RT) where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. By determining these parameters from experimental data (e.g., from accelerated stability studies), the degradation rate at any given temperature can be predicted. These models are fundamental for establishing recommended storage conditions and predicting the stability of formulations containing the compound.

Table of Mentioned Compounds

Compound Name
This compound
Salicylic acid
3-(3-Hydroxypropoxy)propan-1-ol
Acetylsalicylic acid
Acetic acid
2,3-Dihydroxybenzoic acid
2,5-Dihydroxybenzoic acid
Phenol

Emerging Methodologies and Future Directions in 3 3 Hydroxypropoxy Propyl Salicylate Research

Development of Novel Catalytic Systems for Targeted Synthesis or Derivatization

The efficient synthesis of 3-(3-hydroxypropoxy)propyl salicylate (B1505791), traditionally approached via Fischer esterification of salicylic (B10762653) acid with 1,3-propanediol (B51772) monopropyl ether, is a prime candidate for innovation through novel catalytic systems. chegg.comchegg.com Future research is moving beyond conventional acid catalysts to explore more sophisticated and selective methods. The goal is to improve yield, reduce reaction times, minimize side products, and enable milder reaction conditions.

Key areas for development include:

Enzymatic Catalysis: Lipases and esterases offer high chemo- and regioselectivity, potentially allowing for the targeted esterification of salicylic acid without the need for protecting groups, even in the presence of other reactive functionalities. This approach would be particularly advantageous for creating derivatives of the parent compound.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as ion-exchange resins or metal-organic frameworks (MOFs), could simplify product purification and catalyst recovery. For instance, strongly acidic ion-exchange resins have been effectively used in the synthesis of other esters like propyl propionate (B1217596) and could be adapted for this purpose.

Photocatalysis: Light-mediated reactions represent a frontier in organic synthesis. Photochemical acylation methods, for example, could be explored for the synthesis and derivatization of functionalized salicylate esters under ambient conditions. nih.gov

Organocatalysis: Small organic molecules can be effective catalysts for esterification and transesterification reactions, offering an alternative to metal-based systems and potentially providing unique selectivity profiles for derivatization of the terminal hydroxyl group on the propoxy chain.

Table 1: Comparison of Potential Catalytic Systems for 3-(3-Hydroxypropoxy)propyl Salicylate Synthesis

Catalyst TypePotential AdvantagesResearch Focus
Enzymes (e.g., Lipases) High selectivity, mild conditions, environmentally benign.Screening for optimal enzyme; reaction medium engineering.
Heterogeneous Catalysts Ease of separation, reusability, potential for flow chemistry.Development of robust solid acids; catalyst pore tuning.
Photocatalysts Spatially and temporally controlled reactions, novel reactivity.Design of sensitizers for salicylic acid activation.
Organocatalysts Metal-free, low toxicity, tunable steric/electronic properties.Exploration of chiral catalysts for asymmetric derivatization.

Application of Advanced In-Situ Spectroscopic Monitoring Techniques for Reaction Progress

Understanding and optimizing the synthesis of this compound requires precise, real-time monitoring of reaction kinetics and intermediate formation. Advanced in-situ spectroscopic techniques are critical for gathering this data without the need for offline sampling, which can disturb the reaction. youtube.com

The application of these techniques could provide unprecedented insight into the esterification process:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This is a powerful tool for tracking the concentration of reactants and products in real-time. acs.org By monitoring the disappearance of the carboxylic acid C=O stretch of salicylic acid and the appearance of the ester C=O stretch of the product, researchers can precisely determine reaction endpoints and kinetic parameters. researchgate.net

Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy is particularly effective for monitoring reactions in aqueous or polar media and is less sensitive to water interference. It can be used to observe changes in the aromatic ring vibrations and other key functional groups.

Process Mass Spectrometry (MS): On-line mass spectrometry can monitor the concentration profiles of all components in the reaction mixture, including reactants, products, and potential impurities. nih.gov This technique is highly sensitive and can provide detailed information about reaction pathways. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for unambiguous structure confirmation and quantification of all species present in the reaction vessel, providing a comprehensive picture of the reaction progress.

These methods, when combined with chemometric analysis, can deconstruct complex spectral data into clear concentration profiles, enabling a deeper understanding of the reaction mechanism and facilitating rapid optimization. acs.org

Table 2: In-Situ Monitoring Techniques for Synthesis of this compound

TechniqueInformation ProvidedPotential Application
ATR-FTIR Functional group concentrations (e.g., -OH, C=O).Real-time kinetic analysis and endpoint determination. acs.org
Raman Molecular vibrations, particularly non-polar bonds.Complementary kinetic data, especially in polar solvents.
Process MS Molecular weight of all volatile/semi-volatile species.Impurity profiling and byproduct identification. nih.gov
In-Situ NMR Unambiguous structural data and quantification.Mechanistic studies and intermediate detection.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical synthesis. rjptonline.org For this compound, these tools can accelerate research by predicting reaction outcomes, suggesting optimal conditions, and even proposing novel synthetic routes. preprints.org

Future applications in this area include:

Reaction Condition Optimization: AI models, trained on vast databases of chemical reactions like Reaxys, can predict the optimal catalyst, solvent, temperature, and reagent concentrations to maximize the yield and purity of this compound. nih.gov This data-driven approach reduces the need for extensive, time-consuming experimental screening. preprints.org

Retrosynthetic Analysis: AI platforms can propose synthetic pathways to the target molecule and its derivatives from simple, commercially available starting materials. This can uncover more efficient or cost-effective routes that may not be obvious to a human chemist.

Predictive Modeling of Properties: Machine learning can be used to build models that correlate the structure of salicylate derivatives with their chemical properties. This would allow for the in silico design of new functionalizations of this compound with desired characteristics before they are ever synthesized in the lab.

The integration of AI with automated robotic synthesis platforms could eventually enable the autonomous discovery and optimization of reactions for this and other related compounds. researchgate.net

Table 3: AI and Machine Learning Applications in this compound Research

Application AreaAI/ML ToolExpected Outcome
Reaction Optimization Neural Networks, Random Forest ClassifiersPrediction of optimal solvent, catalyst, and temperature. nih.govibm.com
Synthesis Design Retrosynthesis AlgorithmsNovel and efficient synthetic routes to the target compound.
Property Prediction Quantitative Structure-Property Relationship (QSPR) modelsIn silico screening of new derivatives with desired properties.

Exploration of Supramolecular Interactions in Solution and Solid States (Purely Chemical Systems)

The hydroxyl and ester functionalities of this compound make it an interesting candidate for studies in supramolecular chemistry. The formation of non-covalent assemblies, such as hydrogen-bonded networks, can significantly influence its physical properties in both solution and the solid state.

Future research could focus on:

Crystal Engineering: Investigating the polymorphism of this compound is a key area. Different crystalline forms, or polymorphs, can arise from variations in the hydrogen bonding and packing arrangements of the molecules. researchgate.net These different forms can have distinct physical properties. Single-crystal X-ray diffraction would be the primary tool for elucidating these structures. pensoft.net

Co-crystallization: The formation of co-crystals by combining this compound with other molecules (co-formers) through hydrogen bonding or other non-covalent interactions could create new materials with tailored properties.

Solution-State Aggregation: In solution, the compound may form dimers or higher-order aggregates through intermolecular hydrogen bonding. Techniques like NMR spectroscopy (using methods like Diffusion Ordered Spectroscopy, DOSY) and calorimetry could be used to study these self-association phenomena and determine their thermodynamic parameters. This behavior is relevant in understanding how the molecule interacts in non-biological chemical systems.

Studies in this area would build upon existing knowledge of supramolecular assemblies involving other salicylic acid derivatives. researchgate.netnih.gov

Investigation of Unexplored Chemical Transformations and Functionalizations of the Compound

Beyond its synthesis, this compound possesses multiple reactive sites that allow for a wide range of unexplored chemical transformations. These modifications could lead to novel compounds with unique chemical structures and properties.

Potential avenues for investigation include:

Derivatization of the Terminal Hydroxyl Group: The primary alcohol on the propoxy side chain is a prime target for functionalization. It could be oxidized to an aldehyde or carboxylic acid, converted to an ether, or esterified with other carboxylic acids to create more complex molecules.

Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to yield different ether or ester derivatives, altering the electronic properties of the aromatic ring.

Aromatic Ring Substitution: The salicylate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups. For example, nitro-substituted salicylanilides have been synthesized and studied for other applications. nih.gov

Conversion to Amides: The ester group could be converted to a salicylamide (B354443) through aminolysis. The direct amidation of related benzodioxinones derived from salicylic acid has been shown to be an effective transformation. nih.govrsc.org

Exploring these transformations will expand the chemical space around the core this compound structure, providing a platform for the discovery of new molecules. researchgate.netresearchgate.net

Q & A

Q. Resolution strategies :

  • Standardize inoculum density (e.g., 1×10⁶ CFU/mL) and culture medium (e.g., Mueller-Hinton broth).
  • Use combinatorial assays with tobramycin or ciprofloxacin to assess synergy .

Advanced: How does this compound contribute to plant metabolite profiles, and what are its implications for sensory analysis?

Answer:
In tomato cultivars, this compound is a novel volatile organic compound (VOC) with dual roles:

  • Positive correlation : Enhances fruity/sweet notes in high-flavor varieties (e.g., accessions #569, #572) .
  • Negative correlation : Linked to bitter off-flavors in low-flavor varieties (e.g., #571) under stress conditions .

Q. Methodological approach :

  • GC-MS : Use SPME fiber (DVB/CAR/PDMS) for VOC extraction; quantify via external calibration.
  • Sensory panels : Train panelists (n≥10) to score flavor attributes (e.g., sweetness, bitterness) on a 9-point scale .

Advanced: What mechanisms explain the compound’s role in stomatal regulation, and how does this intersect with salicylic acid pathways?

Answer:
In Arabidopsis, the compound modulates stomatal closure via:

  • ROS signaling : Induces H₂O₂ production in guard cells, activating Ca²⁺ channels .
  • Salicylic acid (SA) cross-talk : Downregulates PAL pathway enzymes, reducing endogenous SA levels and pathogen defense trade-offs .

Q. Experimental validation :

  • Use SA-deficient (NahG) mutants to isolate compound-specific effects.
  • Measure stomatal aperture via epidermal peels under light/dark cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.